molecular formula C17H22O2S B592790 1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel- CAS No. 1432057-74-3

1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-

Cat. No.: B592790
CAS No.: 1432057-74-3
M. Wt: 290.421
InChI Key: DSZNGOTWXBHXNT-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel- is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel- typically involves multiple steps, including the formation of the naphthalenone core and the introduction of the functional groups. Common synthetic routes may include:

    Aldol Condensation: This step involves the formation of the naphthalenone core through the condensation of appropriate aldehydes and ketones.

    Alkylation: Introduction of the 3-methyl-2-buten-1-yl group through alkylation reactions.

    Thioether Formation: The methylthio group is introduced via nucleophilic substitution reactions.

    Methoxylation: The methoxy group is added through methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the naphthalenone core to dihydronaphthalene derivatives.

    Substitution: The functional groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydronaphthalene derivatives.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel- exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Antioxidant Activity: The compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenone Derivatives: Compounds with similar naphthalenone cores but different functional groups.

    Thioether Compounds: Molecules containing thioether groups with varying structures.

    Methoxy-Substituted Compounds: Compounds with methoxy groups attached to different aromatic or aliphatic cores.

Uniqueness

1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2S/c1-12(2)8-9-13-10-16(19-11-20-3)14-6-4-5-7-15(14)17(13)18/h4-8,13,16H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZNGOTWXBHXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1CC(C2=CC=CC=C2C1=O)OCSC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.